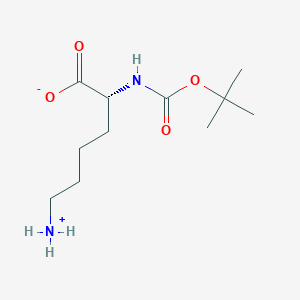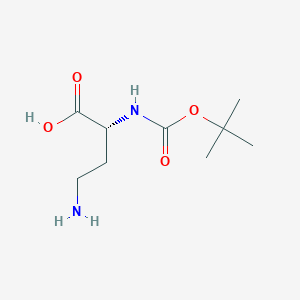
H-D-Dap(boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Dap(boc)-OH: is a derivative of 2,3-diaminopropionic acid, where the amino group is protected by a tert-butoxycarbonyl (boc) group. This compound is commonly used in peptide synthesis due to its ability to introduce a protected diamino acid into peptide chains. The boc group serves as a protecting group for the amino functionality, allowing for selective deprotection and further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of H-D-Dap(boc)-OH typically begins with 2,3-diaminopropionic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include continuous flow synthesis and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The free amine can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Coupling Reactions: H-D-Dap(boc)-OH can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Coupling: Carbodiimides in the presence of a coupling additive like N-hydroxysuccinimide (NHS).
Major Products:
Deprotection: 2,3-diaminopropionic acid.
Substitution: Various substituted derivatives of 2,3-diaminopropionic acid.
Coupling: Peptides containing the 2,3-diaminopropionic acid residue.
Scientific Research Applications
Chemistry:
Peptide Synthesis: H-D-Dap(boc)-OH is widely used in the synthesis of peptides and peptidomimetics
Biology:
Protein Engineering: The compound is used in the design of proteins with specific functionalities, such as enzyme inhibitors or receptor agonists.
Medicine:
Drug Development: this compound is utilized in the development of peptide-based therapeutics. It can be incorporated into drug candidates to enhance their stability and bioavailability.
Industry:
Biotechnology: The compound is employed in the production of bioconjugates and other biotechnological applications.
Mechanism of Action
Mechanism: H-D-Dap(boc)-OH acts as a building block in peptide synthesis. The boc group protects the amino functionality, allowing for selective deprotection and further functionalization. The free amine can participate in various chemical reactions, enabling the synthesis of complex peptides and proteins.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides and proteins synthesized using this compound can interact with various biological targets, such as enzymes, receptors, and other proteins.
Comparison with Similar Compounds
H-D-Dap(boc)-OMe: A methyl ester derivative of H-D-Dap(boc)-OH, used in similar applications but with different solubility and reactivity properties.
H-D-Dap(boc)-OBzl: A benzyl ester derivative, offering different protection and deprotection profiles.
Uniqueness: this compound is unique due to its specific protection group (boc) and its ability to introduce a diamino acid residue into peptides. This allows for versatile functionalization and the synthesis of complex peptide structures.
Properties
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIIZWMJVWKIR-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259825-43-9 |
Source


|
| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














